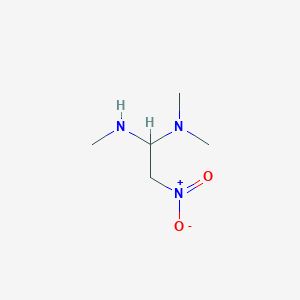
N~1~,N~1~,N'~1~-Trimethyl-2-nitroethane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine is an organic compound characterized by the presence of nitro and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine typically involves the nitration of a suitable precursor followed by amination. Common reagents used in the synthesis include nitric acid for nitration and methylamine for amination. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with a palladium (Pd) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the diamine groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine: Unique due to its specific combination of nitro and diamine groups.
N~1~,N~1~-Dimethyl-2-nitroethane-1,1-diamine: Lacks one methyl group compared to the target compound.
N~1~,N~1~,N’~1~-Trimethyl-2-aminoethane-1,1-diamine: Contains an amino group instead of a nitro group.
Uniqueness
N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and diamine groups allows for versatile chemical transformations and interactions.
Properties
CAS No. |
63896-09-3 |
|---|---|
Molecular Formula |
C5H13N3O2 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-N,1-N',1-N'-trimethyl-2-nitroethane-1,1-diamine |
InChI |
InChI=1S/C5H13N3O2/c1-6-5(7(2)3)4-8(9)10/h5-6H,4H2,1-3H3 |
InChI Key |
LGEZSMYXYPVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















